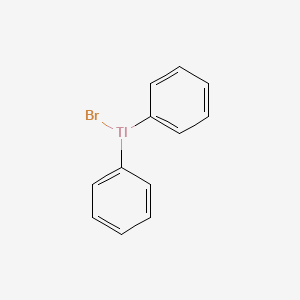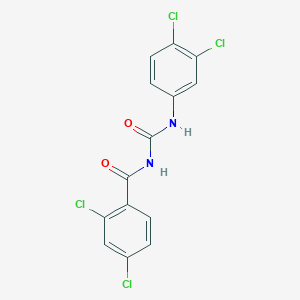
1,2-Dibutoxy-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibutoxy-4-nitrobenzene: is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzene, where two butoxy groups are attached to the 1 and 2 positions, and a nitro group is attached to the 4 position
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxy-4-nitrobenzene can be synthesized through a series of chemical reactions. One common method involves the nitration of 1,2-dibutoxybenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions: 1,2-Dibutoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Oxidized derivatives: from the oxidation of the butoxy groups.
Substituted derivatives: from nucleophilic substitution reactions.
科学研究应用
1,2-Dibutoxy-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-dibutoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butoxy groups may also play a role in modulating the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1,2-Dimethoxy-4-nitrobenzene
- 1,2-Dihexyloxy-4-nitrobenzene
- 1,2-Dimethyl-4-nitrobenzene
Comparison: 1,2-Dibutoxy-4-nitrobenzene is unique due to its specific substitution pattern and the presence of butoxy groups. Compared to similar compounds, it may exhibit different reactivity and solubility properties, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
4956-77-8 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
1,2-dibutoxy-4-nitrobenzene |
InChI |
InChI=1S/C14H21NO4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI 键 |
IAIKYWPFNZRZMG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




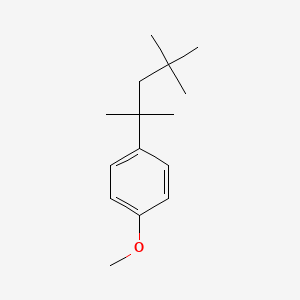

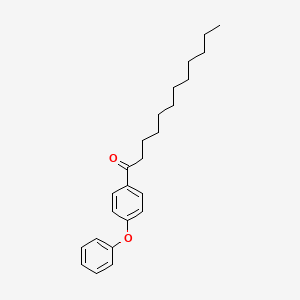

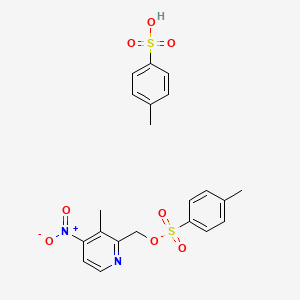
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)

